Ethyl 2-benzamido-1,3-thiazole-4-carboxylate
Description
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a benzamido substituent at position 2 and an ethyl carboxylate group at position 4. The benzamido group (C₆H₅CONH-) replaces the acetyl or amino substituents seen in related thiazoles (e.g., ethyl 2-acetyl- or 2-aminothiazole-4-carboxylate) . The molecular formula is likely C₁₃H₁₃N₂O₃S (derived by substituting the acetyl group in C₈H₉NO₃S with benzamido).
Thiazole derivatives are renowned for their biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APARLFOMPOBXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles like amines, alcohols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For instance, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthesis routes, and properties of ethyl 2-benzamido-1,3-thiazole-4-carboxylate with analogous thiazole derivatives:
Spectral and Physical Properties
- Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate: IR: 1687 cm⁻¹ (C=O ester), 1617 cm⁻¹ (C=N) . ¹H NMR: δ 7.45 (thiazole-H), 9.76 (HC=N) .
- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate :
Key Research Findings
Synthetic Flexibility : Thiazole carboxylates are highly modular. Substituents at position 2 (e.g., acetyl, benzamido, trifluoromethyl) can be tuned to optimize bioactivity .
Oxidation Sensitivity: Thiazolidine-to-thiazole oxidation requires careful reagent selection (e.g., MnO₂ vs. NBS-benzoyl peroxide) to avoid side reactions .
Crystallographic Insights : Planar substituents (e.g., phenyl in ) improve crystal packing, aiding in structural characterization via tools like SHELXL .
Biological Activity
Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its pharmacological significance. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 252.30 g/mol
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens. For instance:
- Fungicidal Activity : In a study, compounds similar to this compound demonstrated fungicidal activity at concentrations as low as 50 μg/mL against six tested fungi .
- Antiviral Activity : The compound also exhibited antiviral properties against Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Inhibition of Cancer Cell Proliferation : A derivative showed significant cytotoxicity towards SHSY-5Y neuroblastoma cells, outperforming the standard chemotherapeutic agent doxorubicin in selectivity and efficacy .
- Mechanism of Action : The compound was found to induce multipolar spindle formation in centrosome-amplified cancer cells by inhibiting HSET (KIFC1), leading to aberrant cell division and subsequent cell death .
Case Study 1: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. This compound derivatives demonstrated:
| Compound | Concentration (μg/mL) | Activity |
|---|---|---|
| Compound A | 50 | >50% inhibition against fungi |
| Compound B | 100 | Effective against TMV |
These results underscore the potential of thiazole derivatives in developing new antimicrobial agents.
Case Study 2: Anticancer Properties
In a comparative study focusing on neuroblastoma treatment, this compound was tested alongside doxorubicin:
| Treatment | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | <10 | High |
| Doxorubicin | ~15 | Moderate |
The high selectivity index indicates that this compound may provide effective treatment options with reduced toxicity compared to conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
